molecular formula C11H14N2O3S B2822609 Ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formylthiophene-3-carboxylate CAS No. 380353-82-2

Ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formylthiophene-3-carboxylate

Cat. No. B2822609
CAS RN: 380353-82-2
M. Wt: 254.3
InChI Key: PDMIEUZTSIXIQK-UHFFFAOYSA-N
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Description

The compound “Ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formylthiophene-3-carboxylate” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The presence of the ethyl ester group (-COOC2H5) suggests that it could be a derivative of a carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the (E) configuration in the name suggests that it has a certain geometric isomerism, specifically around a carbon-carbon double bond .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The presence of the ester group suggests it could undergo hydrolysis, transesterification, and other reactions typical of esters . The thiophene ring could also participate in electrophilic aromatic substitution reactions .

Mechanism of Action

The mechanism of action of Ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formylthiophene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cyclooxygenase-2 (COX-2) and the downregulation of nuclear factor kappa B (NF-κB) signaling. These effects contribute to its anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formylthiophene-3-carboxylate in lab experiments is its relatively low toxicity compared to other anti-inflammatory and anti-cancer compounds. However, its complex synthesis method and limited availability may make it difficult to use in large-scale experiments.

Future Directions

There are several potential future directions for research on Ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formylthiophene-3-carboxylate. One area of interest is the development of new synthesis methods that are more efficient and scalable. Another area of interest is the investigation of its potential applications in other areas of medicine, such as neurodegenerative diseases or infectious diseases. Finally, further studies on its mechanism of action and potential side effects are needed to fully understand its therapeutic potential.

Synthesis Methods

The synthesis of Ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formylthiophene-3-carboxylate involves a multi-step process that begins with the reaction of ethyl acetoacetate with thiophene-2-carbaldehyde in the presence of a base. This yields ethyl 2-(2-thienyl)-3-oxobutanoate, which is then reacted with dimethylformamide dimethyl acetal and ammonium acetate to form ethyl 2-(2-thienyl)-3-oxo-4-dimethylaminobutanoate. The final step involves the reaction of this intermediate with formic acid to yield this compound.

Scientific Research Applications

Ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formylthiophene-3-carboxylate has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For instance, if it’s a solid, it could pose a dust hazard. If it’s volatile, it could pose a vapor hazard. It’s important to refer to the compound’s Safety Data Sheet (SDS) for specific safety information .

properties

IUPAC Name

ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-4-16-11(15)9-5-8(6-14)17-10(9)12-7-13(2)3/h5-7H,4H2,1-3H3/b12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMIEUZTSIXIQK-KPKJPENVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C=O)N=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1)C=O)/N=C/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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